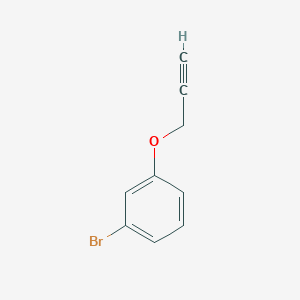

1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Beschreibung

BenchChem offers high-quality 1-Bromo-3-(prop-2-yn-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(prop-2-yn-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMEMWJZOKRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bifunctional Mastery: The Physical, Chemical, and Synthetic Profiling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Executive Summary

1-Bromo-3-(prop-2-yn-1-yloxy)benzene (CAS: 114855-35-5), frequently referred to as 3-bromophenyl propargyl ether, is a highly versatile bifunctional building block in modern organic synthesis. Featuring both an aryl bromide moiety and a terminal alkyne, this molecule serves as a critical linchpin in the development of complex pharmaceuticals, agrochemicals, and advanced supramolecular materials. This technical guide provides an in-depth analysis of its physicochemical properties, core mechanistic pathways, and field-proven experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1-bromo-3-(prop-2-yn-1-yloxy)benzene is essential for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability. The data below synthesizes the standard parameters required for laboratory handling [1].

Table 1: Physicochemical Properties & Safety Data

| Parameter | Specification |

| Chemical Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| CAS Registry Number | 114855-35-5 |

| InChIKey | NWOMEMWJZOKRQR-UHFFFAOYSA-N |

| Physical State | Liquid (at standard temperature and pressure) |

| Purity Standard | ≥97% to 98% (Commercial grade) |

| Storage Conditions | 2–8°C, sealed in a dry environment |

| GHS Safety Classification | Warning (GHS07); H302, H315, H319, H335 |

Reactivity Mapping & Mechanistic Pathways

The strategic value of 1-bromo-3-(prop-2-yn-1-yloxy)benzene lies in its orthogonal reactivity. The terminal alkyne can be selectively engaged without disrupting the aryl bromide, and vice versa. Furthermore, the propargyl ether linkage itself is a reactive pharmacophore capable of undergoing complex sigmatropic rearrangements.

The Thermal [3,3] Claisen Rearrangement

Aryl propargyl ethers are classic substrates for the thermal [3,3] Claisen rearrangement. When subjected to high temperatures, 1-bromo-3-(prop-2-yn-1-yloxy)benzene undergoes a concerted sigmatropic shift to form a 2-allenyl-3-bromophenol intermediate.

Mechanistic Causality: The choice of boiling diethylaniline (~215°C) as a solvent is highly deliberate; it provides the necessary thermal energy to overcome the high activation barrier of the sigmatropic shift while acting as a mild base to prevent unwanted acid-catalyzed degradation. As demonstrated by , the rearrangement of 3-bromophenyl propargyl ether without additives yields a mixture of 5-bromobenzopyran and 7-bromobenzopyran. However, when the reaction is conducted in the presence of potassium carbonate (K₂CO₃), the intermediate undergoes a base-promoted 5-exo-dig cyclization, selectively producing a mixture of 4-bromo-2-methylbenzo[b]furan and 6-bromo-2-methylbenzo[b]furan [2].

Workflow of the thermal[3,3] Claisen rearrangement of 3-bromophenyl propargyl ether.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-bromo-3-(prop-2-yn-1-yloxy)benzene is an ideal candidate for CuAAC "click" chemistry, selectively yielding 1,4-disubstituted 1,2,3-triazoles.

Mechanistic Causality: The catalytic cycle relies on the in situ reduction of Cu(II) to Cu(I) by sodium ascorbate. This ensures a steady, low concentration of the active Cu(I) catalyst, preventing the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) is exposed to ambient oxygen. Cu(I) inserts into the terminal C-H bond of the alkyne to form a highly reactive copper-acetylide intermediate, dramatically lowering the activation energy for the subsequent cycloaddition with an organic azide [3]. The aryl bromide remains completely inert under these conditions, preserving it for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Catalytic cycle of the CuAAC reaction utilizing the terminal alkyne moiety.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints to verify success at each stage.

Protocol 1: Synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene via Etherification

Objective: Synthesize the title compound from 3-bromophenol and propargyl bromide.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol quantitatively without degrading the electrophilic propargyl bromide (which can occur with stronger bases like NaH). Acetone is utilized as a polar aprotic solvent; it poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity and accelerating the Sₙ2 substitution.

Step-by-Step Procedure:

-

Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous acetone (0.2 M).

-

Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution will turn slightly yellow).

-

Add propargyl bromide (80 wt% in toluene, 1.2 equiv) dropwise via syringe over 10 minutes to prevent thermal runaway.

-

Affix a reflux condenser and heat the reaction to 60°C for 8 hours.

-

Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).

Self-Validation & Quality Control:

-

TLC: Complete consumption of the polar phenol spot; appearance of a new, less polar UV-active spot.

-

¹H NMR (CDCl₃): Success is confirmed by the appearance of a characteristic triplet at ~2.5 ppm (alkyne C-H, J = 2.4 Hz) and a doublet at ~4.7 ppm (O-CH₂, J = 2.4 Hz), validating the propargyl ether linkage.

Protocol 2: CuAAC Click Functionalization

Objective: Chemoselective triazole formation utilizing the terminal alkyne, leaving the aryl bromide intact [3].

Causality & Design: A solvent mixture of tert-butanol (t-BuOH) and water (1:1 v/v) is utilized. The water solubilizes the inorganic catalytic system (CuSO₄, Sodium Ascorbate), while t-BuOH solubilizes the organic substrates. This creates a highly efficient micellar reaction environment that drives the reaction to completion at room temperature.

Step-by-Step Procedure:

-

Dissolve 1-bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O (0.1 M).

-

In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.10 equiv) in a minimal amount of water. The solution will transition from blue to colorless/pale yellow, indicating the formation of active Cu(I).

-

Add the catalyst solution to the main reaction flask.

-

Stir vigorously at room temperature for 12 hours.

-

Dilute with water and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

-

FTIR Spectroscopy: The reaction is deemed complete upon the total disappearance of the sharp alkyne C-H stretch at ~3290 cm⁻¹ and the strong azide stretch at ~2100 cm⁻¹.

-

¹H NMR (CDCl₃): Appearance of a diagnostic singlet at ~7.8–8.2 ppm corresponding to the newly formed triazole ring proton.

Quantitative Reactivity Summary

Table 2: Comparative Reactivity & Expected Yield Profiles

| Reaction Type | Target Motif | Catalyst / Key Reagents | Expected Yield | Orthogonality |

| CuAAC (Click) | Terminal Alkyne | CuSO₄, Na Ascorbate, t-BuOH/H₂O | 85–95% | Aryl bromide remains 100% intact. |

| Claisen Rearrangement | Propargyl Ether | Diethylaniline, K₂CO₃, 215°C | 60–75% | Aryl bromide remains intact; ether is consumed. |

| Suzuki Cross-Coupling | Aryl Bromide | Pd(PPh₃)₄, K₂CO₃, Aryl Boronic Acid | 70–85% | Alkyne must be protected to prevent Sonogashira side-reactions. |

References

-

Box, V. G. S., & Meleties, P. C. "The thermal[3,3] Claisen rearrangement of the 3-substituted phenyl allyl and propargyl ethers. The synthesis of 4-halobenzo[b]furans." Heterocycles, 1998, 48, 2173. URL:[Link]

-

Favereau, L., et al. "A caged tris(2-pyridylmethyl)amine ligand equipped with a C triazole –H hydrogen bonding cavity." RSC Advances, 2022, 12, 13184-13189. URL:[Link]

NMR spectrum of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-(prop-2-yn-1-yloxy)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of small organic molecules. This document offers a detailed breakdown of the predicted ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep understanding of the data interpretation process.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1] For organic chemists, particularly in the field of drug discovery and development, NMR is an indispensable tool for confirming the identity and purity of synthesized compounds. The ability to unambiguously assign the signals in an NMR spectrum to specific atoms within a molecule is a critical step in the verification of its structure.[2]

This guide focuses on the NMR spectral analysis of 1-bromo-3-(prop-2-yn-1-yloxy)benzene, a molecule possessing a distinct combination of an aromatic ring, an ether linkage, and a terminal alkyne. Each of these functional groups imparts characteristic features to the NMR spectrum, which, when correctly interpreted, allows for a complete structural assignment.

The synthesis of (prop-2-ynyloxy)benzene derivatives is often achieved through the reaction of a substituted phenol with propargyl bromide in the presence of a base, a process that follows an SN2 mechanism.[3][4][5] Understanding the synthetic route is crucial as it can inform potential impurities that may be observed in the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-bromo-3-(prop-2-yn-1-yloxy)benzene. These predictions are based on established chemical shift ranges for various functional groups and the electronic effects of the substituents on the benzene ring.[6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in three distinct regions: the aromatic region, the region corresponding to the propargyl group, and the acetylenic proton region.

Table 1: Predicted ¹H NMR Data for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.3 - 7.5 | t | ~2.0 | 1H |

| H-4 | ~7.1 - 7.3 | ddd | Jortho ≈ 8.0, Jmeta ≈ 2.0, Jmeta ≈ 1.0 | 1H |

| H-5 | ~7.2 - 7.4 | t | ~8.0 | 1H |

| H-6 | ~6.9 - 7.1 | ddd | Jortho ≈ 8.0, Jmeta ≈ 2.5, Jpara ≈ 0.5 | 1H |

| -OCH₂- | ~4.7 | d | ~2.4 | 2H |

| -C≡CH | ~2.5 | t | ~2.4 | 1H |

Analysis of Predicted ¹H NMR Signals:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[6][7] The bromine atom and the propargyloxy group exert both inductive and resonance effects, influencing the precise chemical shifts of the aromatic protons.

-

Propargyl Protons (-OCH₂-): The methylene protons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to appear around 4.7 ppm. They will likely appear as a doublet due to coupling with the terminal alkyne proton.

-

Acetylenic Proton (-C≡CH): The terminal alkyne proton is typically found in the range of 2-3 ppm.[7] This proton will exhibit a triplet multiplicity due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each unique carbon atom in the molecule.[8]

Table 2: Predicted ¹³C NMR Data for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~158 |

| C-2 | ~115 |

| C-3 | ~123 |

| C-4 | ~131 |

| C-5 | ~124 |

| C-6 | ~118 |

| -OCH₂- | ~56 |

| -C≡CH | ~78 |

| -C≡CH | ~76 |

Analysis of Predicted ¹³C NMR Signals:

-

Aromatic Carbons: The carbons of the benzene ring will resonate between 110 and 160 ppm.[6][7] The carbon attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the ether oxygen (C-1) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen.

-

Propargyl and Acetylenic Carbons: The sp-hybridized carbons of the alkyne typically appear in the range of 60-90 ppm.[7] The methylene carbon (-OCH₂-) is expected around 56 ppm due to the influence of the adjacent oxygen atom.

Experimental Methodology

To obtain a high-quality NMR spectrum of 1-bromo-3-(prop-2-yn-1-yloxy)benzene, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent.[9] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals.[10]

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can lock onto the deuterium signal of the solvent.[8]

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring 1D NMR spectra.

Data Interpretation and Structural Verification

The final step in the process is the detailed interpretation of the acquired spectra to confirm the structure of 1-bromo-3-(prop-2-yn-1-yloxy)benzene.

-

¹H NMR Interpretation: The integration of the signals should correspond to the number of protons in each environment (e.g., the ratio of aromatic protons to propargyl protons to the acetylenic proton should be 4:2:1). The splitting patterns (multiplicities) provide information about the number of neighboring protons, which is crucial for confirming the connectivity of the atoms.[2][11]

-

¹³C NMR Interpretation: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule. The chemical shifts of these signals will be indicative of the carbon's hybridization state and its electronic environment.[12]

Conclusion

This technical guide provides a thorough predictive analysis of the ¹H and ¹³C NMR spectra of 1-bromo-3-(prop-2-yn-1-yloxy)benzene, alongside a standardized experimental protocol. By understanding the principles outlined herein, researchers can confidently acquire and interpret the NMR data for this and structurally related molecules, ensuring the integrity of their chemical research and development endeavors.

References

-

Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Claridge, T. D. W. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Signal Areas. (n.d.). Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)

-

ScienceMadness. (2023, May 16). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Retrieved from [Link]

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

-

PubChem. (n.d.). 1-bromo-3-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methyl-3-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,4-(methylenedioxy)benzene. Retrieved from [Link]

-

Chem-Space. (n.d.). 2-bromo-1-methyl-3-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. azooptics.com [azooptics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mit.edu [web.mit.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, a versatile bifunctional molecule with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and key applications, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: A Molecule of Strategic Importance

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound that is not found in nature. Its significance lies in the strategic placement of two highly reactive functional groups: an aryl bromide and a terminal alkyne (via a propargyl ether linkage). This unique combination makes it a valuable building block for the synthesis of more complex molecules. The aryl bromide moiety serves as a handle for various cross-coupling reactions, most notably the Sonogashira coupling, allowing for the introduction of diverse molecular fragments. The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," which is widely used for its efficiency and biocompatibility in creating stable triazole linkages.[1][2]

The propargyl ether linkage itself is of interest in medicinal chemistry, with many propargyl-containing compounds exhibiting a range of biological activities, including potential applications in oncology and neurodegenerative diseases.[1][3][4] This guide will explore how the unique structural features of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene can be leveraged in modern drug discovery programs.

Synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

The most efficient and straightforward synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is achieved through a Williamson ether synthesis. This method involves the reaction of 3-bromophenol with propargyl bromide in the presence of a suitable base and solvent. A well-established protocol, adapted from the work of Batool et al. (2014) on related derivatives, has been optimized for high yield and purity.[5][6]

Rationale Behind Experimental Choices

The choice of a weak base like potassium carbonate (K₂CO₃) is crucial for the selective O-alkylation of the phenol.[5] Stronger bases could potentially lead to side reactions involving the terminal alkyne. Acetone is an ideal solvent for this SN2 reaction as it is a polar aprotic solvent that effectively solvates the cation of the base, while not interfering with the nucleophilicity of the phenoxide.[5][6] Refluxing the reaction ensures a sufficient reaction rate to drive the synthesis to completion in a reasonable timeframe.

Detailed Experimental Protocol

Materials:

-

3-bromophenol

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

To a solution of 3-bromophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-7 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and wash with brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-Bromo-3-(prop-2-yn-1-yloxy)benzene as a pure compound.

Diagram of Synthesis Workflow:

Caption: Williamson ether synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene.

Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | 1-Bromo-3-(prop-2-yn-1-yloxy)benzene |

| Synonyms | 1-bromo-3-(2-propynyloxy)benzene |

| CAS Number | 114855-35-5 |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Purity | Commercially available with ≥97% purity |

| Storage | Store at 2-8°C, sealed in a dry environment |

| Predicted ¹H NMR | Aromatic protons (4H, multi-region), -OCH₂- (2H, doublet), Alkyne-H (1H, triplet) |

| Predicted ¹³C NMR | Aromatic carbons (6 signals), -OCH₂- (1 signal), Alkyne carbons (2 signals) |

| Expected IR (cm⁻¹) | ~3300 (alkyne C-H), ~2100 (alkyne C≡C), ~1600 (aromatic C=C), ~1250 (ether C-O) |

| Expected Mass Spectrum | Molecular ion peak with characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio) |

Reactivity and Applications in Drug Development

The dual functionality of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene makes it a highly valuable scaffold in drug discovery. Its reactivity can be selectively controlled to build molecular complexity in a stepwise manner.

Sonogashira Coupling: Building Molecular Scaffolds

The aryl bromide moiety is an excellent substrate for palladium-catalyzed Sonogashira coupling reactions.[7] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne, providing a powerful tool for extending the molecular framework.

Generalized Protocol for Sonogashira Coupling:

-

In an inert atmosphere, dissolve 1-Bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq.).

-

Add the desired terminal alkyne (1.1-1.5 eq.).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Follow with a standard aqueous work-up and purification by column chromatography.

Caption: Sonogashira coupling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene.

Click Chemistry: For Bioconjugation and Library Synthesis

The terminal alkyne of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is primed for participation in CuAAC, or "click chemistry."[1][2] This reaction with an organic azide forms a highly stable 1,2,3-triazole ring. This is particularly useful for:

-

Bioconjugation: Linking the molecule to biological targets such as proteins or nucleic acids.

-

Library Synthesis: Rapidly generating a large number of diverse compounds for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): Using the triazole as a linker to connect different molecular fragments.

The biocompatibility and high efficiency of click chemistry make it an invaluable tool in modern drug development.[10][11]

Potential Therapeutic Applications

While direct biological data for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is limited, the structural motifs present suggest several potential therapeutic avenues:

-

Anticancer Agents: The propargyl group is found in a number of compounds with cytotoxic activity.[12][13] Derivatives of this molecule could be explored for their potential to inhibit cancer cell proliferation.

-

Neuroprotective Agents: Propargylamine derivatives, such as rasagiline, are used in the treatment of Parkinson's disease and have demonstrated neuroprotective effects.[3][14][15] The propargyl ether moiety in this compound could serve as a starting point for the design of novel neuroprotective agents.

-

Enzyme Inhibitors: The rigid structure and potential for hydrogen bonding of the triazole ring formed via click chemistry can be exploited to design potent and selective enzyme inhibitors.[5]

Conclusion

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a strategically designed molecule that offers a wealth of opportunities for synthetic and medicinal chemists. Its facile synthesis and the orthogonal reactivity of its aryl bromide and terminal alkyne functionalities make it an ideal building block for the construction of complex molecular architectures. The potential for its derivatives to exhibit interesting biological activities, particularly in the areas of oncology and neurodegenerative diseases, warrants further investigation. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile compound into their drug discovery and development programs.

References

-

(No author provided). (n.d.). Supporting Information. [Link]

-

Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Supporting Information. [Link]

-

(No author provided). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

-

Maruyama, W., Naoi, M., & Youdim, M. B. H. (2010). Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers. Journal of Neural Transmission, 117(1), 71–79. [Link]

-

Lathwal, E., Kumar, S., et al. (2024). Design and Synthesis of Propargyloxy Functionalized Pyrazole‐Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF‐7 Cell Lines. Chemistry & Biodiversity. [Link]

-

Youdim, M. B. H. (2003). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission, 110(5), 503–514. [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F.-u-H., Yaqoob, A., ... & Jaafar, H. Z. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. [Link]

-

(No author provided). (2022). Heterobimetallic propargyl gold complexes with π-bound copper or silver with enhanced anticancer activity. Sheffield Hallam University Research Archive. [Link]

-

Bolea, I., Gella, A., & Unzeta, M. (2013). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. Journal of Neural Transmission, 120(6), 893-902. [Link]

-

Szoko, E., Tabi, T., et al. (2017). Novel (Hetero)arylalkenyl propargylamine compounds are protective in toxin-induced models of Parkinson's disease. PMC. [Link]

-

Mora, N., & Gutierrez, M. (2024). Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. Proceeding of Chemistry Conferences. [Link]

-

(No author provided). (n.d.). 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]

-

(No author provided). (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]

-

(No author provided). (2026). Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. MDPI. [Link]

-

(No author provided). (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Royal Society of Chemistry. [Link]

-

(No author provided). (n.d.). 1-bromo-3-(prop-2-yn-1-yloxy)benzene. PubChemLite. [Link]

-

(No author provided). (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Publishing. [Link]

-

(No author provided). (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

(No author provided). (n.d.). Click Chemistry. chemie-brunschwig.ch. [Link]

-

(No author provided). (n.d.). Benzannulation scope for terminal aryl-alkynes, carbo-alkynes, halogeno... ResearchGate. [Link]

-

(No author provided). (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

(No author provided). (2019). Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals. PubMed. [Link]

-

(No author provided). (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications (RSC Publishing). [Link]

-

(No author provided). (2018). Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? ResearchGate. [Link]

-

(No author provided). (n.d.). 1-Bromo-2-methyl-3-(prop-2-yn-1-yloxy)benzene. PubChem. [Link]

Sources

- 1. Labeled propargyl esters promise to help diagnose and treat tumors | RIKEN [riken.jp]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | 114855-35-5 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. shura.shu.ac.uk [shura.shu.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Molecular weight and formula of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

An In-Depth Technical Guide to 1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Properties, Synthesis, and Applications

Introduction

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a bifunctional chemical compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates two key reactive moieties: a bromo-substituted aromatic ring and a terminal alkyne group connected via an ether linkage. This unique combination makes it a versatile building block, enabling sequential or orthogonal chemical modifications. The bromine atom serves as a classical handle for a wide array of cross-coupling reactions, while the propargyl group is a premier substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1] This guide provides a senior application scientist's perspective on the core properties, synthesis, and key applications of this valuable synthetic intermediate.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

Core Properties Summary

A summary of the essential physicochemical data for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is presented below. This data is critical for experimental design, including calculating molar equivalents and ensuring stability.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| CAS Number | 114855-35-5 | |

| Appearance | Liquid or low-melting solid | |

| Purity | Typically ≥97% | |

| Synonyms | 1-bromo-3-(2-propynyloxy)benzene | [2] |

| InChI Key | NWOMEMWJZOKRQR-UHFFFAOYSA-N | |

| SMILES String | BrC1=CC=CC(OCC#C)=C1 |

Note on Physical Form: While several suppliers list this compound as a liquid, some sources also classify it as a solid. This suggests it is likely a low-melting solid or may be supplied in a liquid form. Researchers should verify the physical state upon receipt.

Solubility and Storage

Solubility: Based on its structure, 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is expected to be insoluble in water but soluble in common organic solvents such as acetone, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.

Storage and Stability: Proper storage is paramount to maintain the integrity of this reagent.

-

Temperature: It should be stored in a refrigerator at 2-8°C. This low temperature minimizes potential degradation pathways, including polymerization of the alkyne moiety.

-

Atmosphere: The container should be sealed tightly under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and oxidation.

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is achieved through a classical Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4]

Reaction Principle

The synthesis involves the reaction of 3-bromophenol with propargyl bromide. A mild base is used to deprotonate the phenol, forming the more nucleophilic 3-bromophenoxide ion, which then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group.

Expert Rationale for Reagent Selection

-

3-Bromophenol (Nucleophile Precursor): The choice of this starting material is strategic. The hydroxyl group provides the nucleophilic oxygen upon deprotonation. The bromine atom at the meta position is a key functional handle for subsequent modifications (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) and is less sterically hindering than an ortho-substituent.

-

Propargyl Bromide (Electrophile): This reagent provides the essential propargyl group. The terminal alkyne is the cornerstone for its application in click chemistry. Bromide is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Potassium Carbonate (Base): K₂CO₃ is an ideal base for this transformation.[3][4] It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) to form the reactive phenoxide but is not so strong that it would promote side reactions like elimination or react with other functional groups. Its insolubility in some organic solvents can also facilitate work-up.

-

Acetone (Solvent): Acetone is a polar aprotic solvent, which is optimal for Sₙ2 reactions.[3] It effectively solvates the potassium cation (K⁺) but does not strongly solvate the phenoxide anion, leaving its nucleophilicity high. This accelerates the desired reaction rate.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, purification, and confirmation steps.

1. Reagent Preparation and Setup:

- To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.).

- Add dry acetone (approx. 10 mL per gram of phenol).

- Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq.).

2. Reaction Execution:

- Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

- Add propargyl bromide (1.1-1.2 eq.) to the mixture dropwise via a syringe. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.

- Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

3. Reaction Monitoring:

- Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10:1 Hexanes:Ethyl Acetate. The disappearance of the 3-bromophenol spot and the appearance of a new, less polar product spot indicates reaction completion.

4. Work-up and Isolation:

- After the reaction is complete, allow the mixture to cool to room temperature.

- Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetone.

- Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

- Dissolve the resulting crude oil in ethyl acetate or dichloromethane and transfer it to a separatory funnel.

- Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

5. Purification:

- Purify the crude product via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Bromo-3-(prop-2-yn-1-yloxy)benzene as a liquid or low-melting solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene.

Part 3: Core Applications in Research & Development

The true value of this molecule lies in its capacity as a dual-functionalized scaffold.

-

"Click" Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction. This allows for the efficient and specific covalent attachment of the molecule to any azide-modified substrate, such as proteins, nucleic acids, surfaces, or other small molecules, to form a stable triazole linkage.[1] This is widely used in drug discovery for generating compound libraries and in chemical biology for labeling biomolecules.

-

Cross-Coupling Reactions: The aryl bromide is a versatile precursor for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, enabling the attachment of other aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with a terminal alkyne to create a conjugated enyne system, a common structure in functional materials and complex natural products.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond, a critical transformation in the synthesis of pharmaceuticals.

-

The orthogonal nature of these two functionalities allows for a stepwise synthetic strategy. For instance, one could first perform a Suzuki coupling on the bromide and then use the alkyne for a click reaction, or vice versa, providing immense flexibility in the construction of complex molecules.

Part 4: Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict adherence to safety protocols is mandatory.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) | |

| Signal Word | Danger or Warning | |

| Hazard Statements | H301/H302: Toxic/Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

Disposal: Dispose of chemical waste according to local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its dual-reactive sites make it an invaluable asset for researchers. The ability to leverage both modern click chemistry and classical cross-coupling reactions from a single, readily prepared scaffold ensures its continued and expanding role in the development of novel pharmaceuticals, functional materials, and complex molecular probes.

References

-

1-Bromo-3-isopropoxybenzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

1-bromo-3-(propan-2-yl)benzene. (n.d.). ChemBK. Retrieved March 7, 2026, from [Link]

-

1-Bromo-3-(prop-1-yn-1-yl)benzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

1-bromo-3-(prop-2-yn-1-yloxy)benzene. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & De la Torre, B. G. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & De la Torre, B. G. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & De la Torre, B. G. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PMC. [Link]

Sources

- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | 114855-35-5 [sigmaaldrich.com]

- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-(prop-1-yn-1-yl)benzene | C9H7Br | CID 69181882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Stability and storage conditions for 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success and reproducibility of experimental work. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a bifunctional molecule of significant interest, incorporating a reactive propargyl group ideal for "click" chemistry and an aryl bromide handle for cross-coupling reactions. This guide provides a comprehensive analysis of the compound's stability profile and details field-proven protocols for its optimal storage and handling, ensuring its viability for synthetic applications.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is the first step in developing appropriate storage and handling strategies. The molecule's structure combines a halogenated aromatic ring with a propargyl ether, each contributing to its overall reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 114855-35-5 | [1][2] |

| Physical Form | Liquid or Solid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | NWOMEMWJZOKRQR-UHFFFAOYSA-N | |

| SMILES String | BrC1=CC=CC(OCC#C)=C1 |

Note: The physical state (solid or liquid) can vary depending on purity and ambient temperature. Users should always observe the material upon receipt.

Core Stability Analysis: A Functional Group Perspective

The stability of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is not absolute; it is a function of its environment. Its chemical architecture contains three key features: the aryl bromide, the ether linkage, and the terminal alkyne. Each presents distinct vulnerabilities.

Aryl Bromide Moiety

The carbon-bromine bond on the benzene ring is generally robust under standard laboratory conditions. Aryl halides are staple building blocks in organic synthesis precisely because of this stability, which allows for selective reaction at other sites. However, its stability is compromised under specific conditions:

-

Reductive Cleavage: The C-Br bond can be cleaved under reductive conditions, for example, using certain palladium catalysts with a hydride source like sodium borohydride, to yield the corresponding debrominated arene.[3] While not a typical storage concern, accidental contamination with reducing agents should be avoided.

-

Metal-Catalyzed Reactions: This moiety is designed for reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The presence of transition metal catalysts (Pd, Cu, Ni) and appropriate reagents will readily lead to its transformation.[4]

Propargyl Ether Moiety

This functional group is the most reactive part of the molecule and is central to its utility in applications like bioconjugation.

-

Acidic Cleavage: Ethers are susceptible to cleavage under strong acidic conditions.[5] The reaction initiates via protonation of the ether oxygen, making the alkoxy group a better leaving group. While generally stable in neutral or basic media, prolonged exposure to strong acids will degrade the material.[5]

-

Thermal Rearrangement: Propargyl ethers can undergo thermal rearrangement, such as the Claisen rearrangement, which can lead to the formation of chromene rings and subsequent cross-linking, especially at elevated temperatures. This underscores the importance of temperature control during storage.

-

Reductive Cleavage with Alkali Metals: The C-O bond of propargylic ethers can be cleaved reductively using alkali metals like sodium or lithium, which is a known method for generating allenylic/propargylic metal species.[6]

-

Oxidative Damage: The terminal alkyne C-H bond and the adjacent methylene group (propargylic position) are susceptible to oxidation. Strong oxidizing agents should be considered incompatible.[7][8][9]

The diagram below illustrates the primary vulnerabilities of the molecule that can lead to degradation.

Caption: Key environmental factors and their resulting degradation pathways.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, a multi-faceted approach to storage and handling is required. The following protocols are based on the compound's chemical nature and established best practices for similar reagents.[7][8][9][10][11]

Long-Term Storage Protocol (Months to Years)

-

Temperature: Store at 2-8°C.[2][12] Refrigeration slows down potential thermal degradation pathways and reduces vapor pressure. Do not freeze unless the material is confirmed to be stable to freeze-thaw cycles.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation of the propargyl group.

-

Container: Use a tightly sealed, amber glass vial or bottle. The amber glass protects the compound from potential light-induced degradation.[8] Ensure the cap is lined with a chemically resistant material like PTFE.

-

Environment: Store in a dry, well-ventilated area designated for toxic chemicals.[8][10] The storage location should be away from strong oxidizing agents, acids, bases, and reducing agents.[7][9]

Short-Term Storage Protocol (Days to Weeks)

For active projects, frequent access is necessary.

-

Benchtop Use: While on the bench, keep the container sealed when not actively dispensing. Minimize the time the container is open to the air.

-

Inert Gas Blanket: Before re-sealing the container for short-term storage, flush the headspace with an inert gas.

-

Refrigeration: Return the sealed container to the 2-8°C storage location at the end of each workday.

Safe Handling Protocol

This compound is classified as acutely toxic if swallowed and is an irritant.[2] Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13]

-

Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any vapors.[7][13]

-

Dispensing: Use clean, dry syringes or glassware for transfer. Avoid contamination, as trace impurities (especially metals) could catalyze decomposition.

-

Spill & Waste: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9] Dispose of all waste in accordance with local, regional, and national regulations.[8][9]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and vapor pressure.[2] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the alkyne and propargylic position.[7] |

| Light | Protect from light (Amber vial) | Prevents potential photolytic decomposition.[8] |

| Moisture | Sealed in dry | Prevents hydrolysis and moisture-related side reactions.[12] |

| Incompatibilities | Strong acids, bases, oxidizing agents, reducing agents, transition metals | These can catalyze cleavage, oxidation, or other degradation reactions.[4][7][9] |

| Handling | Chemical fume hood, appropriate PPE | Ensures user safety from toxic and irritant properties.[2][13] |

Experimental Workflow for Stability Verification

For critical applications or if the material's history is unknown, it is prudent to verify its purity and integrity. A straightforward analytical workflow can provide a definitive assessment.

Caption: A logical workflow for the experimental verification of compound stability.

-

Sample Preparation: Under an inert atmosphere, carefully prepare a dilute solution of the compound in a suitable solvent. For High-Performance Liquid Chromatography (HPLC), use a solvent like acetonitrile. For Nuclear Magnetic Resonance (NMR) spectroscopy, use an appropriate deuterated solvent like CDCl₃.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum of the pure compound should show characteristic peaks for the aromatic, methylene (OCH₂), and terminal alkyne protons. The appearance of new, unidentified peaks or a significant decrease in the integration of expected peaks relative to an internal standard would indicate degradation.

-

HPLC Analysis: Perform an HPLC analysis with a UV detector. A pure sample will exhibit a single major peak. The presence of multiple peaks suggests the existence of impurities or degradation products. This method is excellent for quantifying the purity (as a percentage of the total peak area).

-

Data Interpretation: Compare the analytical data to a reference spectrum or data from a newly opened bottle. If purity is below the required threshold for the experiment (typically >95%) or significant degradation products are observed, the material should either be purified or replaced.

By implementing these rigorous storage, handling, and verification protocols, researchers can ensure the stability and reliability of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, thereby safeguarding the integrity and success of their scientific endeavors.

References

- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich. (n.d.).

- Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide - Benchchem. (n.d.).

- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene - Sigma-Aldrich. (n.d.). BLD Pharmatech.

- (1-Bromoethyl)benzene Safety Data Sheet - Synquest Labs. (n.d.).

- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene - Sigma-Aldrich. (n.d.). ChemScene LLC.

- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene - Sigma-Aldrich. (n.d.). Bide Pharmatech.

- Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. (2024, September 12).

- Propargyl ether - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). 1-Bromo-3-isopropylbenzene.

- 1-bromo-3-(prop-2-yn-1-yloxy)benzene - PubChemLite. (n.d.).

- 1-Bromo-3-(prop-1-yn-1-yl)benzene - PubChem. (n.d.).

- SAFETY DATA SHEET - Acros Organics. (n.d.). 1-Bromo-3-iodobenzene.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). 1-Bromo-3-fluoro-4-iodobenzene.

- Alkyl Bromides Product Safety Assessment - Lanxess. (2017, March 15).

- SAFETY DATA SHEET - Acros Organics. (n.d.). 1-Bromo-3-chlorobenzene.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). 1-Bromo-3-n-hexylbenzene.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates | Organic Letters - ACS Publications. (2021, October 25).

- 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzene | ChemScene. (n.d.).

- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design | Journal of the American Chemical Society - ACS Publications. (2023, March 16).

- Reductions of aryl bromides in water at room temperature - PMC. (n.d.).

Sources

- 1. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | 114855-35-5 [sigmaaldrich.com]

- 2. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | 114855-35-5 [sigmaaldrich.com]

- 3. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. dollycorporation.com [dollycorporation.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Executive Summary

The synthesis of highly functionalized biaryls is a cornerstone of modern drug development and materials science. The substrate 1-bromo-3-(prop-2-yn-1-yloxy)benzene presents a unique chemoselectivity challenge: it contains both an electrophilic aryl bromide and a highly reactive terminal alkyne. While the aryl bromide is the intended target for[1], the terminal alkyne is susceptible to competitive side reactions, including Sonogashira coupling, Glaser homocoupling, and carbopalladation[2].

This application note provides a robust, self-validating protocol designed to achieve absolute chemoselectivity. By precisely controlling the catalyst geometry, base strength, and atmospheric conditions, researchers can ensure high-yielding C–C bond formation at the aryl bromide while preserving the critical terminal alkyne for downstream click chemistry or further functionalization.

Mechanistic Rationale & Causality of Experimental Design (E-E-A-T)

Achieving chemoselectivity in cross-coupling requires a deep understanding of the catalytic cycle and the potential off-target pathways. The standard Suzuki-Miyaura mechanism proceeds via oxidative addition, transmetalation, and reductive elimination[3]. To prevent the terminal alkyne from hijacking the palladium catalyst, the following parameters must be strictly controlled:

-

Copper-Free Environment: The addition of Cu(I) salts is standard in Sonogashira couplings to form reactive copper acetylides[4]. By strictly excluding copper, the transmetalation step is forced to occur exclusively with the boronic acid, effectively shutting down the Sonogashira pathway.

-

Strictly Anaerobic Conditions: Terminal alkynes readily undergo Glaser-Hay homocoupling in the presence of palladium and oxygen[5]. Rigorous degassing (via freeze-pump-thaw or extensive sparging) and an argon atmosphere are mandatory to prevent alkyne dimerization.

-

Base and Solvent Selection: A mild base (K₂CO₃) in a biphasic 1,4-Dioxane/Water system is utilized. Water is essential to generate the reactive boronate complex [Ar-B(OH)3]- required for efficient transmetalation[6]. K₂CO₃ is strong enough to facilitate this activation but mild enough to avoid deprotonating the terminal alkyne (pKₐ ~ 25), which could otherwise lead to unwanted alkyne complexation with Pd.

-

Catalyst Choice: Pd(dppf)Cl₂ is selected over simple Pd(PPh3)4. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This minimizes the lifetime of the Pd(II) intermediate, thereby reducing the probability of competitive alkyne insertion (carbopalladation)[7].

Catalytic Cycle & Pathway Control

The following diagram illustrates the engineered catalytic cycle, highlighting how specific experimental conditions block unwanted side reactions.

Chemoselective Suzuki-Miyaura cycle demonstrating the blockade of alkyne-degrading side pathways.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of reaction conditions, demonstrating the causality between the chosen parameters and the suppression of alkyne dimerization[8].

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Atmosphere | Yield (%) | Alkyne Dimer (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Argon | 72 | < 2 |

| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Argon | 91 | N.D. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Argon | 85 | < 1 |

| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Air | 45 | 38 (Glaser) |

| 5 | Pd(dppf)Cl₂ + CuI | K₂CO₃ | 1,4-Dioxane/H₂O | Argon | 12 | > 70* |

*Major side product in Entry 5 is the Sonogashira cross-coupled product, confirming the necessity of Cu-free conditions.

Step-by-Step Experimental Protocol

This protocol describes the coupling of 1-bromo-3-(prop-2-yn-1-yloxy)benzene with a generic arylboronic acid (e.g., phenylboronic acid) to yield the corresponding 3-(prop-2-yn-1-yloxy)biaryl derivative.

Materials & Reagents

-

Substrate: 1-Bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 mmol, 211.06 g/mol )

-

Nucleophile: Arylboronic acid (1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

-

Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

-

Solvents: 1,4-Dioxane (anhydrous) and Deionized Water (4:1 v/v ratio)

Setup & Execution

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-3-(prop-2-yn-1-yloxy)benzene (211 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

-

Degassing (Critical Step): Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times.

-

Solvent Addition: In a separate flask, prepare a mixture of 1,4-Dioxane (4.0 mL) and DI water (1.0 mL). Sparge the solvent mixture with Argon for 15 minutes. Add the degassed solvent mixture to the Schlenk tube via a gastight syringe.

-

Reaction: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours.

Work-up & Purification

-

Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Protocol Self-Validation & Troubleshooting

To ensure the trustworthiness of the synthesis, the protocol includes the following self-validating checkpoints:

-

Checkpoint 1: Visual Catalyst Activation. Upon reaching 80 °C, the reaction mixture should transition from a dark orange suspension to a homogeneous pale yellow/brown solution, indicating the successful reduction of Pd(II) to the active Pd(0) species. If the solution turns black and precipitates (palladium black), the catalyst has decomposed, likely due to oxygen ingress.

-

Checkpoint 2: TLC Monitoring. Monitor the reaction via TLC (UV active). Use a KMnO₄ stain to visualize the terminal alkyne. The product spot must stain positive with KMnO₄; if the product is UV active but does not stain, the alkyne has been compromised.

-

Checkpoint 3: LC-MS Verification. Analyze the crude mixture via LC-MS.

-

Success: A dominant peak corresponding to the [M+H]+ of the desired cross-coupled product.

-

Failure (Glaser): The presence of a mass peak at [2 × M_substrate - 2] indicates Glaser homocoupling, meaning the degassing step (Step 5.2.2) was insufficient[5].

-

-

Checkpoint 4: NMR Confirmation. In the ¹H NMR spectrum of the purified product, the terminal alkyne proton must appear as a distinct triplet at approximately δ 2.5 ppm (J = 2.4 Hz). The propargylic CH₂ protons should appear as a doublet at δ 4.7 ppm (J = 2.4 Hz).

References

-

Organic Chemistry Portal - Suzuki Coupling. Available at:[Link]

-

Wikipedia - Suzuki Reaction. Available at:[Link]

-

Journal of the American Chemical Society - Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at:[Link]

-

Journal of the American Chemical Society - Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Available at:[Link]

-

Organic Chemistry Portal - Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Available at:[Link]

-

Mettler Toledo - Suzuki Cross-Coupling Reactions Mechanisms. Available at:[Link]

-

National Institutes of Health (PMC) - Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Available at:[Link]

-

Organic Chemistry Portal - Substituted arene synthesis by alkynylation. Available at:[Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mt.com [mt.com]

- 4. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 5. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 1-Bromo-3-(prop-2-yn-1-yloxy)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Library Synthesis, PROTAC Linker Development, and Pharmacophore Exploration

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks that offer orthogonal reactivity. 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a highly versatile scaffold featuring two distinct reactive handles: a terminal propargyl ether and a meta-substituted aryl bromide.

This application note details a highly optimized, self-validating protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. Crucially, the protocol is designed to operate under mild, chemoselective conditions that leave the aryl bromide completely intact. This preserves the halogen handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an ideal strategy for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Experimental Causality

To achieve high catalytic turnover and strict chemoselectivity, every reagent in this protocol has been selected based on specific mechanistic roles. The CuAAC reaction, independently pioneered by Sharpless, Fokin, and Meldal, provides absolute regioselectivity for the 1,4-isomer[1].

Substrate Reactivity

Propargyl ethers exhibit accelerated kinetics in CuAAC reactions compared to unactivated aliphatic alkynes[2]. The adjacent oxygen atom exerts an inductive electron-withdrawing effect that slightly increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation and formation of the critical copper(I) acetylide intermediate[3].

Catalyst & Ligand Causality

While Cu(I) salts (like CuI) can be used directly, they are thermodynamically unstable and prone to disproportionation or oxidation in aerobic environments. This protocol utilizes CuSO₄·5H₂O reduced in situ by Sodium Ascorbate to generate a steady, controlled concentration of active Cu(I)[4].

To prevent catalyst degradation and substrate side-reactions, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. The inclusion of THPTA serves three causal functions:

-

Stabilization: It coordinates the nascent Cu(I), preventing disproportionation into Cu(0) and Cu(II).

-

Reaction Acceleration: It breaks up unreactive polynuclear copper aggregates, increasing the concentration of the catalytically active mononuclear or dinuclear copper species.

-

ROS Scavenging: The reduction of ambient oxygen by ascorbate generates reactive oxygen species (ROS). THPTA acts as a sacrificial reductant, protecting sensitive functional groups on the substrate from oxidative damage[5].

Strategic Workflow

The following diagram illustrates the orthogonal logic of utilizing 1-Bromo-3-(prop-2-yn-1-yloxy)benzene in a drug discovery pipeline.

Workflow: Orthogonal functionalization of a bifunctional propargyl ether scaffold via CuAAC.

Reagents and Materials

| Reagent | Role | Equivalents | Final Concentration |

| 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | Alkyne Substrate | 1.0 eq | 0.1 M |

| Organic Azide (e.g., Benzyl azide) | Azide Substrate | 1.05 eq | 0.105 M |

| CuSO₄·5H₂O | Cu(II) Precatalyst | 0.05 eq (5 mol%) | 5 mM |

| THPTA | Cu(I) Stabilizing Ligand | 0.10 eq (10 mol%) | 10 mM |

| Sodium Ascorbate | Reducing Agent | 0.25 eq (25 mol%) | 25 mM |

| t-BuOH / H₂O (1:1 v/v) | Biphasic Solvent System | N/A | N/A |

| 0.1 M EDTA (aq) | Quenching / Copper Chelation | Excess | N/A |

Self-Validating Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure reaction fidelity at every stage.

Phase 1: Catalyst Pre-complexation (Critical Step)

Causality Check: Cu(II) must be complexed with the ligand before reduction to prevent the immediate precipitation of insoluble Cu(I) salts[4].

-

Prepare a fresh 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a fresh 200 mM stock solution of THPTA in deionized water.

-

In a small vial, mix the CuSO₄ and THPTA solutions in a 1:2 volumetric ratio.

-

Validation Check: The solution will immediately turn a vibrant, clear blue. This confirms the successful formation of the Cu(II)-THPTA complex. Incubate at room temperature for 5 minutes.

Phase 2: Reaction Assembly

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Bromo-3-(prop-2-yn-1-yloxy)benzene (1.0 eq) and the organic azide (1.05 eq) in tert-butanol (t-BuOH).

-

Add an equal volume of deionized water to create a 1:1 t-BuOH/H₂O mixture. The solution may become slightly cloudy due to micelle formation, which is highly beneficial for bringing the hydrophobic substrates into proximity[3].

-

Add the pre-complexed CuSO₄/THPTA solution (yielding 5 mol% Cu).

-

Prepare a fresh 500 mM stock solution of Sodium Ascorbate in water. Add this dropwise to the reaction mixture to initiate the catalysis.

-

Validation Check: Upon addition of ascorbate, the reaction mixture will transition from blue to pale yellow or colorless. This visual shift is the self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.

Phase 3: Monitoring and Quenching

-

Stir the reaction vigorously at room temperature for 1–2 hours.

-

Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting propargyl ether is highly non-polar and will migrate near the solvent front. The resulting triazole is highly polar and will appear as a distinct, UV-active spot at a much lower R_f.

-

Once complete, quench the reaction by adding an equal volume of 0.1 M aqueous EDTA solution. Stir for 15 minutes.

-

Validation Check: The aqueous layer will turn deep blue as EDTA strips the copper from the triazole products and THPTA ligand, ensuring your final organic product is free of heavy metal contamination.

Phase 4: Isolation

-

Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting 1,4-disubstituted triazole is typically >95% pure and can be used directly in downstream cross-coupling reactions without column chromatography.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the CuAAC reaction for propargyl ether substrates, demonstrating the necessity of the THPTA ligand for optimal yields and the prevention of Glaser homocoupling byproducts.

| Entry | Solvent System | Ligand | Catalyst Loading | Time | Yield (%) | Observation |

| 1 | t-BuOH / H₂O (1:1) | None | 5 mol% | 12 h | 45% | Significant Glaser coupling observed; Cu precipitation. |